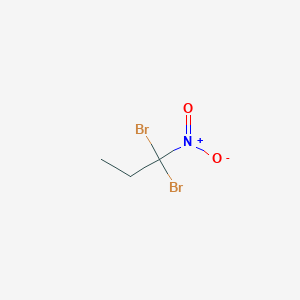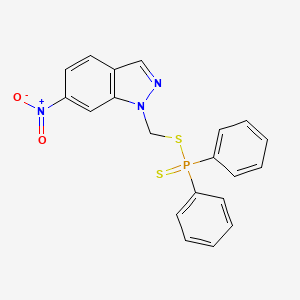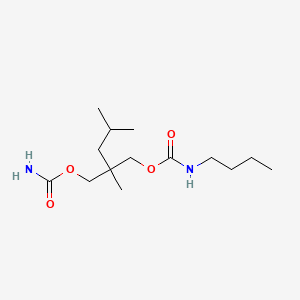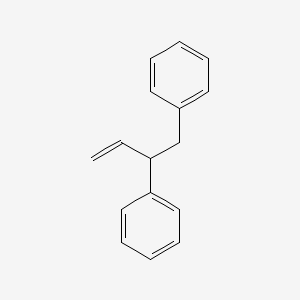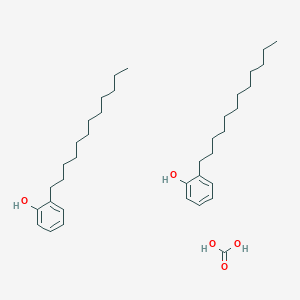
2-Furaldehyde, 2-(4-citronellylpiperazinylacetyl)hydrazono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a nitrofuran moiety, a piperazine ring, and a hydrazide group, contributes to its diverse range of applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide typically involves multiple steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then condensed with 4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurazone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrofurazone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide involves the interaction with cellular components. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage DNA and other cellular structures. This leads to the inhibition of bacterial growth and cell death. The piperazine ring and hydrazide group also contribute to the compound’s ability to interact with various molecular targets, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Known for its antibacterial activity
Uniqueness
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is unique due to its combination of a nitrofuran moiety, a piperazine ring, and a hydrazide group. This structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
24637-26-1 |
|---|---|
Formule moléculaire |
C21H33N5O4 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-[4-(3,7-dimethyloct-6-enyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H33N5O4/c1-17(2)5-4-6-18(3)9-10-24-11-13-25(14-12-24)16-20(27)23-22-15-19-7-8-21(30-19)26(28)29/h5,7-8,15,18H,4,6,9-14,16H2,1-3H3,(H,23,27)/b22-15+ |
Clé InChI |
PWQRTIDMAHIZSV-PXLXIMEGSA-N |
SMILES isomérique |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



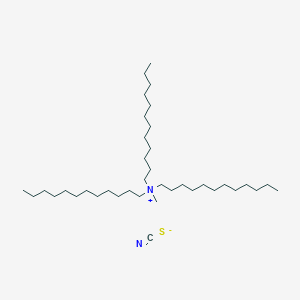
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
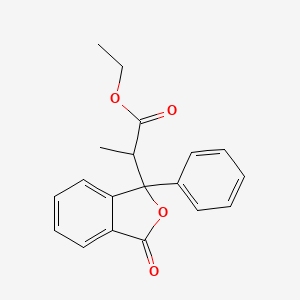

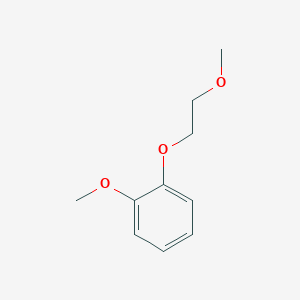
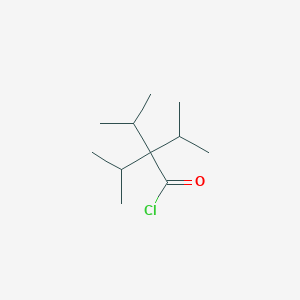
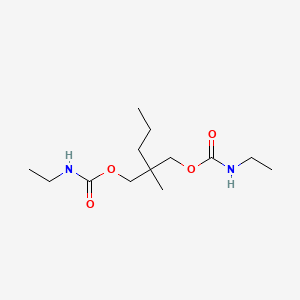
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
